Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate
Description
Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate is a heterocyclic compound featuring a tetrazole core substituted with bis[(2-chlorophenyl)methyl]amino groups and an ethyl acetate ester side chain. Tetrazoles are nitrogen-rich aromatic heterocycles known for metabolic stability and bioisosteric replacement of carboxylic acids, enhancing pharmacokinetic properties . This compound is structurally analogous to pharmacologically active tetrazole derivatives, which exhibit antibacterial, anti-inflammatory, and antihypertensive activities .
Properties
IUPAC Name |
ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5O2/c1-2-28-18(27)13-26-23-19(22-24-26)25(11-14-7-3-5-9-16(14)20)12-15-8-4-6-10-17(15)21/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECARHJRYDYBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)N(CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate typically involves a multi-step process. One common method starts with the preparation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The bis[(2-chlorophenyl)methyl]amino group is then introduced via a nucleophilic substitution reaction. Finally, the ethyl acetate group is attached through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This approach not only enhances the yield but also improves the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Cores
a) Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate (Compound 3 in )
- Structure: Replaces the bis[(2-chlorophenyl)methyl]amino group with a benzoxazole-linked amine.
- Key Differences :
- Benzoxazole introduces a fused oxygen-nitrogen heterocycle, enhancing π-π stacking interactions but reducing metabolic stability compared to chlorophenyl groups.
- Exhibits antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) but lower lipophilicity (logP = 1.8 vs. estimated logP > 3 for the target compound) .
b) Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate ()
- Structure: Features a thiophene ring instead of tetrazole, with an amino-hydroxybutyl side chain.
- Key Differences :
Compounds with Chlorophenyl Substituents
a) 4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine ()
- Structure : Combines chlorophenyl with a fused triazolo-diazepine system.
- Higher molecular weight (MW = 439.9 g/mol) reduces solubility compared to the target compound (MW ≈ 450 g/mol but with polar ester groups) .
b) Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate ()
Functional Group Analysis
Pharmacological and Physicochemical Comparisons
Bioactivity
Biological Activity
Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate, a compound with the CAS number 338777-84-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing information from various studies, patents, and chemical databases.
- Molecular Formula : C19H19Cl2N5O2
- Molecular Weight : 420.29 g/mol
- Boiling Point : Approximately 580.0 ± 60.0 °C (predicted)
- Density : 1.35 ± 0.1 g/cm³ (predicted)
- pKa : 1.67 ± 0.10 (predicted)
Biological Activity Overview
The biological activity of this compound is primarily characterized by its antifungal properties, particularly against Candida albicans. The compound has been evaluated for its efficacy in inhibiting fungal growth with promising results.
Antifungal Activity
A study highlighted that derivatives of tetrazole, including those similar to this compound, exhibited significant antifungal activity against Candida albicans. Specifically, a related compound was noted for its effectiveness in inhibiting both young and mature biofilms of this fungus, suggesting potential for therapeutic applications in treating fungal infections with minimal cytotoxicity towards human cells .
Study on Antifungal Efficacy
In a comparative study involving various tetrazole derivatives, it was found that certain compounds demonstrated high antifungal potency with low toxicity to Vero epithelial cells. The mechanism of action was linked to the inhibition of serine protease Kex2, which plays a crucial role in the resistance mechanisms of Candida albicans against antifungal treatments .
Synthesis and Structure-Activity Relationship
Research has also focused on the synthesis of related tetrazole compounds and their structure-activity relationships (SAR). These studies suggest that modifications on the tetrazole ring and substituents can significantly influence biological activity. For instance, the introduction of chlorophenyl groups was associated with enhanced antifungal properties .
Data Table: Biological Activity Summary
| Property | Value/Description |
|---|---|
| CAS Number | 338777-84-7 |
| Molecular Formula | C19H19Cl2N5O2 |
| Antifungal Activity | Effective against Candida albicans |
| Toxicity | Low cytotoxicity towards Vero cells |
| Mechanism of Action | Inhibition of serine protease Kex2 |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate?
The synthesis typically involves multi-step condensation reactions. For example, analogous tetrazole derivatives are synthesized by refluxing intermediates like 2-amino-5-chlorobenzothiazole with ethyl chloroacetate in absolute ethanol under basic conditions (e.g., KOH) for 7 hours, followed by filtration and recrystallization . A similar approach uses ethyl bromoacetate with triazole intermediates under reflux conditions in ethanol for 5 hours . Key steps include controlling stoichiometry, solvent selection (ethanol for solubility and safety), and purification via recrystallization (ethanol or DMF/acetic acid mixtures) .
Q. How is the purity and structural integrity of the compound validated?
Purity is assessed using TLC (e.g., Chloroform:Methanol 7:3 ratio) to monitor reaction progress . Structural confirmation relies on NMR, IR, and mass spectrometry. For example, crystal structure determination via X-ray diffraction (as in related tetrazole esters) resolves bond angles and confirms the tetrazole ring geometry, while hydrogen bonding patterns validate substituent positioning . Recrystallization from ethanol or acetic acid ensures removal of unreacted starting materials .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Optimization involves:
- Solvent choice : Absolute ethanol minimizes side reactions (e.g., hydrolysis) compared to polar aprotic solvents .
- Temperature control : Prolonged reflux (5–7 hours) ensures complete cyclization of tetrazole intermediates .
- Catalyst screening : Bases like KOH or sodium acetate enhance nucleophilic substitution rates in esterification steps .
- Workup modifications : Ice-water quenching precipitates the product while retaining hydrazine or amine byproducts in the aqueous phase .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Discrepancies often arise from rotational isomerism or hydrogen bonding. For example:
- Dynamic NMR can detect slow-exchange conformers in esters with bulky substituents .
- X-ray crystallography (as used for methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate) clarifies spatial arrangements of bis(2-chlorophenyl)methyl groups, which may cause signal splitting in NMR .
- DFT calculations model electron delocalization in the tetrazole ring to predict IR absorption bands .
Q. How can the compound’s stability under varying conditions be assessed for pharmacological studies?
- Thermal stability : TGA/DSC analysis determines decomposition temperatures, critical for storage (e.g., recrystallized samples may show higher melting points than amorphous forms) .
- Hydrolytic stability : Incubate the compound in buffered solutions (pH 1–10) at 37°C and monitor degradation via HPLC. Esters are prone to hydrolysis in alkaline conditions, requiring stabilized formulations .
- Photostability : UV-Vis spectroscopy under accelerated light exposure identifies photodegradation products, guided by analogous thiophene esters .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Byproduct formation : At larger scales, prolonged heating increases side reactions. Solution: Use flow chemistry to reduce residence time and improve temperature control .
- Purification bottlenecks : Recrystallization becomes inefficient. Solution: Switch to column chromatography with silica gel or reverse-phase matrices for higher-throughput purification .
- Safety : Hydrazine hydrate (used in tetrazole synthesis) is toxic. Solution: Replace with safer reagents like ammonium chloride/NaN under microwave-assisted conditions .
Q. How can computational methods aid in predicting biological activity or reactivity?
- Docking studies : Model interactions with target enzymes (e.g., cyclooxygenase) using the tetrazole moiety as a carboxylate bioisostere .
- QSAR models : Correlate substituent electronegativity (e.g., 2-chlorophenyl groups) with antibacterial activity using datasets from analogous benzothiazole derivatives .
- Reactivity predictions : DFT calculations identify nucleophilic sites on the tetrazole ring for functionalization .
Data Interpretation and Validation
Q. How are conflicting crystallographic and spectroscopic data reconciled?
- Multi-technique validation : Cross-validate X-ray data (e.g., C–N bond lengths in tetrazole rings) with NMR chemical shifts .
- Hirshfeld surface analysis : Resolve intermolecular interactions (e.g., offset π-stacking in crystal lattices) that may affect spectral properties .
Q. What analytical techniques are critical for characterizing degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
